[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride
Overview
Description
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is a chemical compound with the molecular formula C11H22ClN. It is a derivative of bicyclo[3.1.1]heptane, a structure characterized by a bicyclic ring system. This compound is known for its unique stereochemistry and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.1.1]heptane derivative.
Functional Group Introduction: Introduction of the methanamine group is achieved through a series of reactions, including amination and reduction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions and improve efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted bicyclo[3.1.1]heptane derivatives.
Scientific Research Applications
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is used in various scientific research fields, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In studies related to enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **(1S,2R,5S)-6,6-Dimethylnorpinan-2-yl]methanamine
- **(1R,2R,5R)-6,6-Dimethylnorpinan-2-yl]methylamine
- **(1R,2R,5R)-6,6-Dimethyl-2-norpinanyl]methanamine
Uniqueness
[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride is unique due to its specific stereochemistry and the presence of the methanamine group. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Properties
IUPAC Name |
[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-7-8(6-12)4-9-5-10(7)11(9,2)3;/h7-10H,4-6,12H2,1-3H3;1H/t7-,8-,9+,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWWUXCZAWKORS-AVBROYKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57357-84-3 | |
Record name | Bicyclo[3.1.1]heptane-3-methanamine, 2,6,6-trimethyl-, hydrochloride (1:1), (1S,2S,3S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57357-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S-(1alpha,2beta,3alpha,5alpha))-Pinane-3-methylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057357843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1S-(1α,2β,3α,5α)]-pinane-3-methylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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